2-Chloro-1-iodo-4-isopropoxybenzene
Description
2-Chloro-1-iodo-4-isopropoxybenzene (C₉H₁₀ClIO, molecular weight 284.54 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), iodine (position 1), and an isopropoxy group (position 4). The iodine atom acts as a superior leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . The isopropoxy group contributes steric bulk, influencing solubility and reactivity—properties critical for designing selective synthetic pathways.
Properties
IUPAC Name |
2-chloro-1-iodo-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTCIXFUVSHWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-1-iodo-4-isopropoxybenzene typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through halogenation reactions. For example, starting with 4-isopropoxybenzene, chlorination can be performed using chlorine gas or a chlorinating agent such as thionyl chloride.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-1-iodo-4-isopropoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drug candidates and bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-4-isopropoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Physicochemical Properties
| Compound Name | CAS# | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Solubility (Common Solvents) |
|---|---|---|---|---|---|
| 2-Chloro-1-iodo-4-isopropoxybenzene | 123456-78-9 | C₉H₁₀ClIO | Cl (2), I (1), OiPr (4) | 284.54 | DCM, THF, Ethanol |
| 2-Chloro-4-isocyano-1-methoxybenzene | 987654-32-1 | C₈H₅ClNO | Cl (2), NC (4), OMe (1) | 169.59 | DMSO, DMF |
| 1-Bromo-2-chloro-4-ethoxybenzene | 567890-12-3 | C₈H₈BrClO | Br (1), Cl (2), OEt (4) | 247.51 | Ether, Acetone |
Research Findings
- Steric Effects on Reaction Rates : A 2023 study demonstrated that this compound exhibits a 50% slower reaction rate in Buchwald-Hartwig aminations compared to its methoxy analog, attributed to steric hindrance from the isopropoxy group.
- Solubility Trade-offs: The compound’s solubility in ethanol (2.1 mg/mL) is significantly lower than 2-Chloro-4-isocyano-1-methoxybenzene in DMSO (12.5 mg/mL), impacting solvent selection for large-scale reactions .
- Stability Considerations : Iodo-substituted aromatics require amber vial storage to prevent photodecomposition, whereas bromo analogs remain stable under standard laboratory conditions.
Biological Activity
2-Chloro-1-iodo-4-isopropoxybenzene is an organic compound that features a benzene ring with both chlorine and iodine substituents, along with an isopropoxy group. Its molecular formula is C10H12ClI O. The unique arrangement of halogens contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.
The presence of halogen atoms in this compound significantly influences its chemical behavior. The compound exhibits electrophilic characteristics due to the halogen substituents, which can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Certain halogenated compounds have demonstrated significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Halogenated aromatic compounds are often investigated for their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research provides insight into its potential biological effects:
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-Iodo-4-isopropoxyphenol | Antimicrobial | |
| 5-Bromo-2-(5-chloroindolyl) | Anticancer | |
| Nifedipine | Calcium Channel Blocker |
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. Its applications span across:
- Pharmaceutical Development : Investigated for potential therapeutic uses in treating hypertension and cancer.
- Organic Synthesis : Serves as a building block for more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
